1-Acetyl-3-ethylindoline
Description
The Indoline (B122111) Scaffold in Advanced Organic Synthesis
The indoline core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is recurrent in biologically active compounds. nist.gov Its three-dimensional, saturated heterocyclic ring offers a distinct advantage over its aromatic counterpart, indole (B1671886), by providing more complex and defined spatial arrangements for interaction with biological targets.
Historical Context of Indoline Chemistry Research
The chemistry of indoline is intrinsically linked to that of indole. The journey into this class of compounds began in the 19th century with the study of the dye indigo. Current time information in Bangalore, IN. In 1866, Adolf von Baeyer accomplished the reduction of oxindole (B195798) to indole using zinc dust, laying the groundwork for systematic indole chemistry. Current time information in Bangalore, IN.nih.gov The development of synthetic methods, most notably the Fischer indole synthesis in 1883, was a pivotal moment that enabled the creation of a vast array of substituted indoles. acs.orgscispace.com The subsequent exploration of indole's hydrogenated form, indoline, revealed a scaffold with significant potential in natural product synthesis and medicinal chemistry. The dehydrogenation of N-acylated indolines, for instance, has been utilized as a convenient method for preparing indoles, highlighting the synthetic relationship between these two systems.
Significance of N-Acylated Indoline Derivatives in Chemical Research
The N-acylation of the indoline nucleus is a critical modification in synthetic and medicinal chemistry. N-acyl indoles and indolines are key structural motifs found in numerous biologically active compounds. spectrabase.combhu.ac.in This functional group serves multiple roles; it can act as a protecting group for the indole nitrogen, and it can direct further functionalization of the heterocyclic ring. bhu.ac.in For example, N-acyl groups can serve as directing groups in palladium-catalyzed C-H activation reactions, enabling selective functionalization at positions that would otherwise be difficult to access, such as the C7 position. acs.org Furthermore, N-acylated indoles are valuable synthetic intermediates that can undergo various cyclization and annulation reactions. The presence of the N-acetyl group in 1-Acetyl-3-ethylindoline modifies the electronic properties of the nitrogen atom, reducing its Lewis basicity and influencing the reactivity of the entire indoline ring system. acs.org
Role of C3-Alkylated Indoline Derivatives in Chemical Space
Substitution at the C3 position of the indole and indoline ring is a common feature in a multitude of natural products and pharmacologically active molecules. nist.govmodares.ac.ir C3-alkylated indoles are recognized for their broad spectrum of biological activities. nist.govlibretexts.org The synthesis of C3-alkylated indoles is a highly active area of research, with methods developed for their efficient construction. libretexts.org In the context of the indoline scaffold, a C3 substituent introduces a stereocenter, significantly increasing the molecule's structural complexity and potential for stereospecific interactions with biological targets. The ethyl group at the C3 position of this compound, therefore, defines a chiral center, making the molecule a target for stereoselective synthesis and a probe for exploring chiral recognition in chemical and biological systems.
Structural Features and Core Considerations of this compound
While specific experimental data for this compound is not widely available in published literature, its structural and chemical properties can be inferred from its constituent functional groups and related analogs. The molecule combines an N-acetylated indoline core with a C3-ethyl substituent, resulting in a chiral, non-planar structure.
Table 1: General Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₅NO |
| Molecular Weight | 189.26 g/mol |
| Core Scaffold | Indoline |
| N1-Substituent | Acetyl Group |
| C3-Substituent | Ethyl Group |
| Chirality | Contains one stereocenter at C3 |
The N-acetyl group significantly influences the conformation of the five-membered ring and the rotational barrier around the N-C(O) bond. Spectroscopic characterization would be essential to confirm its structure. Based on related compounds, the following spectral features would be anticipated: spectrabase.comdocbrown.infonih.gov
¹H NMR Spectroscopy : The spectrum would be expected to show signals for the aromatic protons on the benzene (B151609) ring, typically in the range of δ 7.0–8.0 ppm. spectrabase.com The protons of the ethyl group at C3 would appear as a characteristic quartet and triplet. The methyl protons of the N-acetyl group would likely produce a singlet around δ 2.1–2.3 ppm. spectrabase.com The protons on the C2 and C3 atoms of the indoline ring would exhibit complex splitting patterns due to their diastereotopic nature.
¹³C NMR Spectroscopy : The carbonyl carbon of the acetyl group is expected to have a chemical shift in the region of δ 170–180 ppm. spectrabase.com Signals for the aromatic carbons and the aliphatic carbons of the ethyl group and the indoline ring would also be present.
Infrared (IR) Spectroscopy : A strong absorption band corresponding to the carbonyl (C=O) stretch of the amide functional group would be prominent, typically around 1685-1715 cm⁻¹. libretexts.orgdocbrown.info Absorptions for aromatic and aliphatic C-H stretching would also be observed. nih.gov
Mass Spectrometry : The molecular ion peak (M⁺) would be expected at m/z = 189. Subsequent fragmentation patterns would likely involve the loss of the acetyl group or cleavage of the ethyl group. bevital.noacs.org
Research Gaps and Opportunities in this compound Chemistry
The most significant research gap concerning this compound is the lack of published reports detailing its synthesis and comprehensive characterization. While general methods for the synthesis of related N-acylated and C3-alkylated indolines exist, a dedicated study on this specific molecule has not been found in the surveyed literature. researchgate.net
This gap presents several research opportunities:
Development of Synthetic Routes : Establishing an efficient and stereoselective synthesis for both enantiomers of this compound is a primary objective. This could potentially be achieved through methods such as the asymmetric reduction of a corresponding 3-ethyl-1-acetyl-indole or the alkylation of N-acetylindoline.
Full Spectroscopic and Structural Characterization : A complete analysis using modern spectroscopic techniques (NMR, IR, MS) and X-ray crystallography is necessary to unambiguously determine the molecule's structure and stereochemistry. spectrabase.com
Exploration of Chemical Reactivity : Investigating the reactivity of this compound could unveil new synthetic transformations and expand the chemical toolbox for modifying the indoline scaffold.
Biological Screening : Given the prevalence of the substituted indoline motif in bioactive compounds, this compound represents an unexplored molecule that could be included in screening libraries to assess its potential pharmacological activities. acs.org Its specific substitution pattern offers a unique entry into a novel area of chemical space.
Compound Index
Structure
3D Structure
Properties
IUPAC Name |
1-(3-ethyl-2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-3-10-8-13(9(2)14)12-7-5-4-6-11(10)12/h4-7,10H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHAEZQJGQWHOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(C2=CC=CC=C12)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50553455 | |
| Record name | 1-(3-Ethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50553455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115802-70-5 | |
| Record name | 1-(3-Ethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50553455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Acetyl 3 Ethylindoline and Its Precursors
Strategies for Indoline (B122111) Ring Construction Relevant to 3-Substitution
The construction of the indoline ring with substitution at the C3 position can be achieved through various strategic approaches, including convergent synthesis, catalytic methods, and transformations of existing heterocyclic systems.
Convergent Approaches for Fused Indoline Ring Scaffolds
Convergent synthesis offers an efficient pathway to complex molecules by preparing key fragments separately before joining them. For fused indoline ring systems, this can involve cycloaddition reactions. A notable example is the [4+2] and [3+2] cycloadditions of indoles with 1,2-diaza-1,3-dienes. polimi.it The outcome of these reactions is highly dependent on the substitution pattern of both the indole (B1671886) and the diene. Specifically, the presence of a hydrogen atom at the C3 position of the indole ring can lead to a ring-opened [4+2] product. polimi.it This type of convergent strategy has been utilized in the diastereoselective de novo synthesis of 2,3-substituted indolines. researchgate.net
Another convergent approach involves radical additions of xanthates, which provides a versatile platform for creating indolines, indoles, and oxindoles. researchgate.net These methods are advantageous as they can be extended to the synthesis of highly functionalized indolines. researchgate.net
Catalytic Approaches to Indoline Formation, including Palladium-Catalyzed Reductions and Aminopalladation
Palladium catalysis has become a cornerstone in the synthesis of nitrogen-containing heterocycles, including indolines. mdpi.com Palladium-catalyzed reductive cyclization of β-nitrostyrenes is an effective method for producing indoles, which can be subsequent precursors to indolines. unimi.it These reactions can be mediated by carbon monoxide or a CO surrogate like phenyl formate. unimi.itmdpi.com The catalyst system often involves a palladium source, such as PdCl2(CH3CN)2, and a ligand like 1,10-phenanthroline. mdpi.com
Intramolecular amination of C-H bonds catalyzed by palladium is another powerful strategy for synthesizing indolines. organic-chemistry.org This method can activate unactivated C(sp²)–H bonds at the ortho position of a picolinamide-protected amine to form the indoline ring. organic-chemistry.org The reaction typically proceeds through a Pd(II)/Pd(IV) catalytic cycle. organic-chemistry.org
Aminopalladation is a key step in many palladium-catalyzed cyclizations leading to indolines. In the synthesis of 2-alkenyl indoles, for instance, an intramolecular aminopalladation of a π-allylpalladium complex is a crucial step. mdpi.com Similarly, palladium-catalyzed cascade reactions involving aminopalladation have been developed for the synthesis of complex indole structures. mdpi.com
Methods via Heterocycle Transformations and Reductive Cyclization
Indolines can be synthesized through the transformation of other heterocyclic systems. For example, tetrahydro-1H-pyridazino[3,4-b]indoles can be converted to non-fused indole-pyrazol-5-one scaffolds through treatment with trifluoroacetic acid (TFA). mdpi.com This transformation serves as an example of applying an umpolung strategy for the synthesis of C3-alkylated indoles. mdpi.com
Reductive cyclization is a widely used and effective method for constructing the indole and, subsequently, the indoline ring. A common precursor for this strategy is an aromatic nitro compound. nih.gov The reduction of the nitro group followed by cyclization can be achieved using various reducing agents, including catalytic hydrogenation over Pd/C or with reagents like stannous chloride. nih.gov For instance, the reductive cyclization of o-nitrostyrenes can be catalyzed by palladium complexes to form indoles. unimi.it Similarly, β-nitrostyrenes can undergo reductive cyclization to yield indoles, which are precursors to indolines. unimi.itmdpi.com Nickel-catalyzed domino reductive cyclization of acrylamides with alkynyl bromides also provides a route to 2,3-fused cyclopentannulated indolines. acs.org
Regioselective Introduction of the Ethyl Group at C3 of the Indoline Core
Once the indoline scaffold is formed, or during its formation, the ethyl group must be introduced regioselectively at the C3 position. This can be achieved through direct alkylation or by modifying a precursor molecule that already contains a suitable functional group at C3.
Direct C3-Alkylation Strategies on Indoline Scaffolds
Direct C3-alkylation of the indole core is a common strategy to introduce substituents. ua.es However, controlling regioselectivity can be challenging due to the competing reactivity at the N1 and C2 positions. ua.es
One approach involves the use of alcohols as alkylating agents in a hydrogen autotransfer strategy. ua.es This method avoids the use of hazardous alkyl halides. Another strategy employs amine-based alkylating agents catalyzed by B(C6F5)3, which mediates the heterolytic cleavage of α-nitrogen C–H bonds. acs.orgnih.gov This metal-free approach has shown success in the direct C3-methylation of indoles and can be applied to other alkyl groups. acs.orgnih.gov
A dearomative indole-C3-alkylation/aza-Friedel–Crafts cascade reaction has also been developed for the diastereoselective synthesis of tetracyclic indolines. acs.org This method involves the regioselective alkylation at the indole C3 position. acs.org
Synthesis via 3-Acetylindoles and Subsequent Modifications
A highly effective and common route to 3-ethylindoline derivatives involves the use of 3-acetylindole (B1664109) as a key intermediate. nih.gov 3-Acetylindole can be synthesized through various methods, most notably the Friedel-Crafts acetylation of indole. researchgate.net To achieve high regioselectivity for the 3-position, the indole nitrogen can be protected with an acyl group. The resulting 1-acylindole is then reacted with acetyl chloride in the presence of a Lewis acid like AlCl3 to yield 1-acyl-3-acetylindole. Subsequent selective hydrolysis removes the N-acyl group, affording 3-acetylindole.
The reduction of the acetyl group of 3-acetylindole provides a direct route to the 3-ethyl substituent. For instance, the reduction of 3-acetylindole with sodium borohydride (B1222165) can yield 3-(1-hydroxyethyl)indole, which can be further reduced to 3-ethylindole. Subsequent N-acetylation would then yield 1-acetyl-3-ethylindoline. A more direct reduction of the carbonyl to a methylene (B1212753) group can also be envisioned.
Chalcone-type intermediates can be formed by reacting 3-acetylindole with aromatic aldehydes in the presence of a base. thepharmajournal.com While this leads to more complex structures, it demonstrates the reactivity of the acetyl group and its potential for modification.
The final step to obtain this compound would involve the N-acetylation of the 3-ethylindoline precursor. This is typically achieved by reacting the indoline with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640).
Approaches via Organometallic Intermediates at C3 (e.g., Indolylmagnesium Iodide Reactions)
The functionalization of the indoline ring at the C3 position can be effectively achieved through the use of organometallic reagents. mt.com One prominent method involves the use of indolylmagnesium halides, which are Grignard-type reagents derived from indoles. pageplace.degoogle.compageplace.de These intermediates are powerful nucleophiles, enabling the introduction of alkyl groups at the C3 position.
The reaction of indolylmagnesium iodide with an appropriate ethylating agent, such as ethyl halide, can lead to the formation of 3-ethylindole. This reaction's success is often influenced by the solvent system. For instance, the addition of highly coordinating solvents like hexamethylphosphoramide (B148902) (HMPA) to an ether solution of indolylmagnesium halide has been shown to significantly affect the ratio of N-alkylation to C-alkylation products. cdnsciencepub.com Subsequent reduction of the resulting 3-ethylindole would yield 3-ethylindoline, which can then be N-acetylated to produce the target compound, this compound.
The reactivity of the indolylmagnesium halide is a key factor. The magnesium atom complexes with the nitrogen of the indole ring, and the resulting organometallic species can exist in equilibrium between different forms. pageplace.de This equilibrium can be manipulated by the choice of solvent and reaction conditions to favor the desired C3-alkylation. cdnsciencepub.com
N-Acetylation Techniques for Indolines
The introduction of an acetyl group onto the nitrogen atom of the indoline ring is a crucial step in the synthesis of this compound. Several methods are available for this transformation, each with its own set of advantages and applications.
Electrochemical Acetoxylation of N-Acetylindolines and Related Compounds
Electrochemical methods offer a unique approach to the functionalization of N-acetylindolines. okayama-u.ac.jpacs.orgacs.orgglobalauthorid.com Studies have demonstrated the electrochemical acetoxylation of N-acetylindolines, which can lead to the introduction of an acetoxy group onto the indoline ring. okayama-u.ac.jpacs.orgacs.org While not a direct method for the synthesis of this compound, this technique highlights the reactivity of the N-acetylindoline scaffold under electrochemical conditions and its potential for further synthetic transformations. The process involves the anodic oxidation of N-acetylindolines in the presence of an acetate (B1210297) source. okayama-u.ac.jpacs.orgacs.org
Direct N-Acylation of Indolines (e.g., with Acetyl Chloride or Acetic Anhydride)
The most direct method for the synthesis of this compound from 3-ethylindoline is through N-acylation. This can be readily achieved using common acetylating agents such as acetyl chloride or acetic anhydride. smolecule.combhu.ac.insigmaaldrich.comwikipedia.org
The reaction with acetyl chloride is typically rapid and efficient. acgpubs.orgias.ac.in It is often carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. sigmaaldrich.comacgpubs.org This method is advantageous due to the high reactivity of acetyl chloride. acgpubs.org
Acetic anhydride is another widely used and effective acetylating agent. bhu.ac.insigmaaldrich.comwikipedia.org The reaction can be performed under various conditions, including in the presence of a base like sodium acetate or pyridine, or even with a Lewis acid catalyst. bhu.ac.insigmaaldrich.com The choice of catalyst and reaction conditions can influence the regioselectivity of acylation, although with indolines, N-acylation is generally favored. bhu.ac.in For instance, the acetylation of indoles with acetic anhydride in the presence of sodium acetate or 4-dimethylaminopyridine (B28879) (DMAP) typically yields the 1-acetylindole (B1583761) exclusively. bhu.ac.in
A direct N-acylation of indole with carboxylic acids, including acetic acid, has also been reported in the presence of boric acid, offering a more economical approach. clockss.org
| Acetylating Agent | Catalyst/Base | Key Features |
| Acetyl Chloride | Triethylamine, Pyridine | Fast and highly reactive. acgpubs.org |
| Acetic Anhydride | Sodium Acetate, Pyridine, DMAP, Lewis Acids | Versatile and widely used; conditions can be tuned. bhu.ac.insigmaaldrich.com |
| Acetic Acid | Boric Acid | Economical, direct acylation. clockss.org |
N-Protection Strategies in Multi-Step Synthetic Sequences
In more complex syntheses, the acetyl group can serve as a protecting group for the nitrogen atom of the indoline ring. nih.govgoogle.com This strategy is particularly useful when subsequent reactions involve harsh conditions or reagents that could otherwise react with the N-H bond.
The N-acetyl group is stable under a variety of reaction conditions, yet it can be removed when necessary. For example, deprotection of 1-acetyl-3-nitroindole can be achieved using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net The use of an acetyl group for N-protection allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the indoline nitrogen. This approach is valuable in the total synthesis of complex natural products containing the indoline scaffold. nih.gov
Cascade and Multicomponent Reactions for this compound Synthesis
Cascade reactions, also known as tandem or domino reactions, offer an efficient and atom-economical approach to the synthesis of complex molecules like this compound from simple starting materials in a single pot. 20.210.105nih.govsioc-journal.cnrsc.org Similarly, multicomponent reactions (MCRs), where three or more reactants combine in a one-pot reaction to form a single product, provide a powerful tool for generating molecular diversity. nih.govorganic-chemistry.orgtcichemicals.comjournalspub.com
While a specific cascade or multicomponent reaction for the direct synthesis of this compound is not prominently described in the literature, the principles of these methodologies can be applied. For instance, a hypothetical MCR could involve the reaction of an aniline (B41778) derivative, an ethyl-containing component, and a source of the acetyl group and the remaining carbon atoms of the pyrroline (B1223166) ring. The development of such a reaction would be a significant advancement in the synthesis of this compound class.
The synthesis of various indole and indoline derivatives has been achieved through MCRs. nih.gov For example, three-component reactions have been used to synthesize functionalized indolines. The challenge lies in designing a reaction that specifically yields the 3-ethyl and 1-acetyl substitution pattern.
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.comtandfonline.comopenmedicinalchemistryjournal.comnih.gov In the context of this compound synthesis, several green approaches can be considered.
The use of environmentally benign solvents, such as water or ionic liquids, is a key aspect of green chemistry. openmedicinalchemistryjournal.com For instance, N-acylation reactions have been successfully carried out in aqueous media. ias.ac.inmdpi.com The use of microwave irradiation can also be a greener alternative to conventional heating, often leading to shorter reaction times and higher yields. tandfonline.comtandfonline.com
Catalysis is another cornerstone of green chemistry. The use of reusable solid acid catalysts, for example, can simplify product purification and reduce waste. openmedicinalchemistryjournal.com Electrochemical methods, as mentioned earlier, can also be considered a green technique as they often avoid the need for stoichiometric reagents. rsc.org
| Green Chemistry Approach | Application in Synthesis | Potential Benefits |
| Use of Green Solvents | Performing N-acetylation in water. ias.ac.inopenmedicinalchemistryjournal.com | Reduced use of volatile organic compounds. |
| Microwave Irradiation | Accelerating cyclization or acylation steps. tandfonline.comtandfonline.com | Shorter reaction times, energy efficiency. |
| Reusable Catalysts | Employing solid acid catalysts for cyclization. openmedicinalchemistryjournal.com | Reduced waste, easier product separation. |
| Electrochemical Synthesis | Functionalization of the indoline ring. rsc.org | Avoids hazardous reagents, high selectivity. |
By incorporating these green chemistry principles, the synthesis of this compound and its precursors can be made more sustainable and environmentally friendly.
Chemical Reactivity and Transformation Mechanisms of 1 Acetyl 3 Ethylindoline
Reactivity of the Indoline (B122111) Nitrogen (N1-Acetyl Group)
The N-acetyl group significantly influences the reactivity of the indoline nitrogen. It functions as a protecting group, modulating the nucleophilicity of the nitrogen and enabling specific transformations.
Hydrolysis and Deprotection Strategies for N-Acetylindolines
The cleavage of the N-acetyl group is a fundamental transformation, often employed to deprotect the indoline nitrogen for further functionalization. This can be achieved through various methods, including acidic, basic, and enzymatic hydrolysis.
Acidic and Basic Hydrolysis: N-acetylindolines can be hydrolyzed to the corresponding indoline by heating in the presence of aqueous acid or base. libretexts.orgopenstax.org For instance, refluxing in 2 N HCl can effectively cleave the acetyl group. The choice between acidic and basic conditions can be critical to avoid unwanted side reactions, such as racemization if the indoline core is chiral. Basic hydrolysis, while also effective, can be more challenging due to the poor leaving group nature of the amide ion. libretexts.orgopenstax.org
Enzymatic Hydrolysis: A milder and often more selective approach involves the use of enzymes. Microbial esterases, for example, have been successfully employed for the enantioselective hydrolysis of N-acetylindoline derivatives, yielding optically active indolines. tandfonline.com This method is particularly valuable in the synthesis of chiral building blocks.
Other Deprotection Methods: Besides hydrolysis, other chemical methods can be used to remove the N-acetyl group. Reductive methods are generally not applicable for simple N-acetyl deprotection as they tend to reduce the amide to an amine. However, specific reagents have been developed for the deprotection of various N-acyl groups under mild conditions, which could potentially be adapted for N-acetylindolines. nih.govorganic-chemistry.orgfishersci.co.ukmasterorganicchemistry.com
Table 1: Comparison of Deprotection Strategies for N-Acetylindolines
| Method | Reagents/Conditions | Advantages | Disadvantages | Citations |
| Acidic Hydrolysis | Dilute or concentrated mineral acids (e.g., HCl, H₂SO₄) with heating. | Generally effective and widely applicable. | Harsh conditions may not be suitable for sensitive substrates. | libretexts.orgopenstax.org |
| Basic Hydrolysis | Aqueous base (e.g., NaOH, KOH) with heating. | An alternative to acidic conditions. | Can be slower and require more forcing conditions. libretexts.orgopenstax.org | libretexts.orgopenstax.orgwikipedia.org |
| Enzymatic Hydrolysis | Microbial esterases (e.g., from Pseudomonas sp.). | High selectivity (enantioselectivity), mild reaction conditions. | Substrate specific, may require screening of different enzymes. | tandfonline.com |
Reactions Involving the Amide Carbonyl of the N-Acetyl Group
The carbonyl group of the N-acetyl moiety exhibits typical amide reactivity.
Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group (CH₂) to yield the corresponding N-ethylindoline derivative. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation. libretexts.orgopenstax.org This reaction is specific to amides and does not occur with many other carboxylic acid derivatives. libretexts.org The reaction proceeds through the formation of an iminium ion intermediate, which is then further reduced. libretexts.orgopenstax.org
Nucleophilic Addition: While the carbonyl carbon of an amide is less electrophilic than that of a ketone or aldehyde, it can still undergo attack by strong nucleophiles. However, due to the poor leaving group ability of the resulting amide anion, these reactions are often limited. wikipedia.org With certain reagents, such as organolithium compounds, deprotonation at the α-carbon or other positions can be a competing reaction.
Reactivity at the Indoline C3 Position (Ethyl Group)
Functionalization of the Ethyl Substituent
Direct functionalization of the ethyl group can be challenging but is achievable through radical-mediated or oxidative processes.
Oxidative Functionalization: The C-H bonds of the ethyl group can be targeted for oxidation. For instance, reactions with certain oxidizing agents in the presence of appropriate catalysts can lead to hydroxylation or other oxidative transformations at the benzylic position of the ethyl group. The regioselectivity of such reactions can be influenced by the electronic nature of the indoline ring.
Radical Reactions: Radical-mediated reactions can also be employed to introduce functionality at the ethyl group. These methods often involve the generation of a radical at the benzylic position, which can then be trapped by various radical acceptors.
Reactions Influenced by the Steric and Electronic Nature of the C3-Ethyl Group
The presence of the ethyl group at the C3 position can sterically hinder or electronically influence reactions at other sites of the molecule.
Steric Hindrance: The ethyl group can sterically block the approach of reagents to the adjacent positions on the pyrrolidine (B122466) ring and the benzene (B151609) ring. This can affect the regioselectivity of reactions such as electrophilic aromatic substitution.
Electronic Effects: The ethyl group is an electron-donating group through hyperconjugation and inductive effects. This can influence the electron density of the aromatic ring, potentially affecting the rate and regioselectivity of electrophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution on the Benzene Ring of 1-Acetyl-3-ethylindoline
The benzene ring of the indoline core is susceptible to electrophilic aromatic substitution (EAS). The N-acetyl group and the C3-ethyl group both influence the regioselectivity of this reaction. The general mechanism for EAS involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity. dalalinstitute.commasterorganicchemistry.comhu.edu.jo
The N-acetyl group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. Conversely, the indoline nitrogen, even when acetylated, can still donate its lone pair of electrons to the aromatic system, acting as an ortho, para-director. The C3-ethyl group is an activating, ortho, para-directing group. The interplay of these electronic effects determines the position of substitution.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). mdpi.com
Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
The substitution pattern will be a result of the combined directing effects of the N-acetyl and C3-ethyl groups, with substitution generally favored at the positions most activated by the donating groups and least deactivated by the withdrawing group.
Regioselectivity Studies (e.g., C4 vs. C6 Substitution)
In N-acylindoles, electrophilic substitution typically occurs on the benzene portion of the molecule. The primary sites of substitution are the C5 and C7 positions, which are para and ortho, respectively, to the activating nitrogen atom. researchgate.netvanderbilt.edu The C3 position of the parent indole (B1671886) is the most nucleophilic site, but in this compound, this position is saturated and substituted. bhu.ac.in Therefore, electrophilic attack is directed to the aromatic ring. While substitution at C4 and C6 is less common, the precise regiochemical outcome can depend on the specific electrophile and reaction conditions. For instance, in related 3-acetylindole (B1664109) systems, nitration can be directed to either the C5 or C6 position depending on the temperature and catalyst used. researchgate.net
The ethyl group at the C3 position is not expected to exert a significant electronic effect on the aromatic ring's reactivity but may have a steric influence, potentially hindering substitution at the adjacent C4 position.
Table 1: Predicted Regioselectivity of Electrophilic Substitution on this compound
| Position | Relationship to Nitrogen | Electronic Effect | Predicted Reactivity |
| C5 | para | Activated | Major product expected |
| C7 | ortho | Activated | Major product expected, potential steric hindrance |
| C4 | meta | Deactivated | Minor or no product expected |
| C6 | meta | Deactivated | Minor or no product expected |
Mechanistic Investigations of Electrophilic Reactions
The mechanism for electrophilic aromatic substitution (SEAr) on this compound follows a well-established two-step pathway. masterorganicchemistry.comwikipedia.orglumenlearning.com
Formation of the Arenium Ion: The reaction initiates with the attack of the π-electron system of the indoline's benzene ring on a strong electrophile (E⁺). byjus.com This is the rate-determining step as it temporarily disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. wikipedia.orglumenlearning.com Attack at the C5 or C7 position results in a cation where the positive charge can be delocalized over the aromatic ring and, importantly, onto the nitrogen atom, which provides significant stabilization. The N-acetyl group moderates this stabilization compared to a free amine but the mechanistic principle remains.
Deprotonation and Re-aromatization: In the second, rapid step, a weak base present in the reaction medium abstracts a proton from the sp³-hybridized carbon atom of the arenium ion that bears the new electrophile. masterorganicchemistry.combyjus.com This restores the carbon-carbon double bond, re-establishes the aromatic system, and yields the final substituted product. lumenlearning.com
Studies on the oxidative arylation of N-acetylindoles with palladium catalysts suggest a mechanism involving an initial electrophilic palladation at the most nucleophilic position of the indole ring, followed by subsequent reaction steps. uri.edu This highlights that the fundamental interaction is the electrophilic attack on the electron-rich ring system.
Oxidation and Reduction Chemistry of this compound
The indoline ring, particularly when N-acylated, is susceptible to directed oxidation. Research has shown that N-acetylindoline can undergo palladium-catalyzed C-H oxidation. nih.gov Specifically, treatment of N-acetylindoline with a palladium acetate (B1210297) catalyst and an oxidant like bis(acetoxy)iodobenzene (PhI(OAc)₂) in a mixture of acetic acid and acetic anhydride leads to selective acetoxylation at the C7 position (ortho to the N-acetyl group). nih.gov This transformation is efficient, providing the C7-acetoxylated product in high yield. The reaction is believed to proceed via an electrophilic palladation step directed by the N-acetyl group. nih.gov
Table 2: Palladium-Catalyzed C7-Oxidation of N-Acetylindoline
| Catalyst | Oxidant | Solvent | Temperature | Yield of C7-acetoxy product | Reference |
| Pd(OAc)₂ (15 mol%) | PhI(OAc)₂ (2.5 equiv) | AcOH/Ac₂O | 100 °C | 84% | nih.gov |
Applying these principles to this compound, a similar C7 oxidation would be the expected outcome, as the C3-ethyl group is unlikely to alter the directing effect of the N-acetyl group.
The reduction of this compound can target either the N-acetyl group or the indoline ring system, depending on the reagents and conditions employed.
The N-acetyl group is an amide and is generally resistant to mild reducing agents. It has been reported that N-acetylindoline is largely recovered unchanged when treated with sodium borohydride (B1222165) in acetic acid, a reagent combination that successfully reduces indole double bonds. mdma.ch However, stronger reducing agents can reduce the amide functionality. For example, 1-acetylindoline (B31821) can be reduced to the corresponding amine (N-ethylindoline) using a silane (B1218182) reagent in the presence of a molybdenum catalyst (MoO₂Cl₂). sigmaaldrich.com The use of powerful hydride reagents like lithium aluminum hydride (LiAlH₄) is also a standard method for the reduction of amides to amines.
The indoline ring itself is already the reduced form of an indole. Catalytic hydrogenation (e.g., H₂ with a Pd/C catalyst) of N-acetylindole derivatives primarily reduces the C2=C3 double bond of the indole ring to form the corresponding N-acetylindoline, leaving the N-acetyl group intact. google.comgoogleapis.com Therefore, under typical catalytic hydrogenation conditions, this compound would be expected to be stable.
Table 3: Reactivity of the N-Acetylindoline System under Various Reductive Conditions
| Reagent/Conditions | Substrate | Target of Reduction | Outcome | Reference |
| NaBH₄ / Acetic Acid | N-Acetylindoline | N-Acetyl Group | No reaction (recovered) | mdma.ch |
| Silane / MoO₂Cl₂ | 1-Acetylindoline | N-Acetyl Group | Reduced to N-ethylindoline | sigmaaldrich.com |
| H₂ / Pd/C | N-Acetyl-indole-2-carboxylic acid | Indole C=C bond | Reduced to N-acetyl-indoline-2-carboxylic acid | google.comgoogleapis.com |
Rearrangement Reactions and Isomerization Pathways
While specific rearrangement reactions for this compound are not extensively documented, the substituted indoline scaffold is known to participate in various skeletal reorganizations. These reactions often involve the generation of reactive intermediates that undergo intramolecular shifts.
One class of relevant transformations includes catalyst-controlled regiodivergent rearrangements of onium ylides derived from indole substrates. chemrxiv.org For instance, depending on the metal catalyst used (e.g., rhodium vs. copper), indole derivatives can be guided to undergo either nih.govrsc.org- or nih.govwiley.com-sigmatropic rearrangements, leading to different substituted indoline products. chemrxiv.org
Another powerful transformation is the dearomative Claisen rearrangement. rsc.orguchicago.edu In this type of reaction, appropriately substituted 3-indolyl alcohols undergo a rsc.orgrsc.org-sigmatropic rearrangement that disrupts the aromaticity of the indole ring to form highly substituted 2,2-disubstituted indolines. uchicago.edu For a molecule like this compound to undergo such a reaction, it would first require functionalization, for example, the introduction of an allylic alcohol moiety at a suitable position.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C NMR) in Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
For 1-Acetyl-3-ethylindoline, ¹H NMR spectroscopy would be used to identify all unique proton environments. The spectrum would be expected to show distinct signals for the aromatic protons on the benzene (B151609) ring portion of the indoline (B122111) core, the protons of the ethyl group at the 3-position, the methylene (B1212753) protons of the indoline ring, and the methyl protons of the acetyl group. The chemical shifts (δ) of these protons would indicate their electronic environment, while the splitting patterns (multiplicity) resulting from spin-spin coupling would reveal the number of adjacent protons, thus establishing the connectivity of the molecular fragments.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. A proton-decoupled ¹³C NMR spectrum for this compound would display a single peak for each unique carbon atom. The chemical shifts of these signals would differentiate between aromatic, aliphatic, and carbonyl carbons. For instance, the carbonyl carbon of the acetyl group would be expected to appear significantly downfield (at a higher chemical shift) compared to the aliphatic carbons of the ethyl group and the indoline ring.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
|---|---|---|---|
| Aromatic Protons | 6.8 - 8.2 | Multiplet | 7.0 - 8.5 |
| CH (Indoline Ring) | ~4.0 | Triplet | ~7.5 |
| CH₂ (Indoline Ring) | ~3.0 | Triplet | ~7.5 |
| CH (Ethyl Group) | ~3.3 | Multiplet | ~7.0 |
| CH₂ (Ethyl Group) | ~1.7 | Multiplet | ~7.0 |
| CH₃ (Acetyl Group) | ~2.2 | Singlet | N/A |
| CH₃ (Ethyl Group) | ~0.9 | Triplet | ~7.0 |
Note: This is a hypothetical data table based on known chemical shift ranges and coupling patterns for similar structures. Actual experimental values may vary.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Acetyl Group) | 168 - 172 |
| Aromatic Carbons | 115 - 145 |
| C3 (Indoline Ring) | 35 - 45 |
| C2 (Indoline Ring) | 50 - 60 |
| CH₂ (Ethyl Group) | 25 - 35 |
| CH₃ (Acetyl Group) | 20 - 25 |
| CH₃ (Ethyl Group) | 10 - 15 |
Note: This is a hypothetical data table based on known chemical shift ranges for similar structures. Actual experimental values may vary.
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a primary method for determining the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns.
For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular mass. This, in turn, allows for the unambiguous determination of its molecular formula (C₁₂H₁₅NO).
Electron ionization (EI) mass spectrometry would likely induce fragmentation of the this compound molecule. The resulting mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the intact molecule's mass. Additionally, characteristic fragment ions would be observed. The presence of an acetyl group is often confirmed by the loss of a methyl radical followed by the loss of a molecule of carbon monoxide. rsc.org The fragmentation of the ethylindoline core would also produce a distinct pattern of ions, which would be analyzed to further support the proposed structure.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment Identity | Significance |
|---|---|---|
| 189 | [C₁₂H₁₅NO]⁺ (Molecular Ion) | Confirms Molecular Weight |
| 174 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group |
| 146 | [M - COCH₃]⁺ | Loss of the acetyl group |
| 160 | [M - C₂H₅]⁺ | Loss of the ethyl group |
Note: This is a hypothetical data table. The actual fragmentation pattern can be influenced by the ionization method and energy.
Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands. A strong band in the region of 1650-1680 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the amide (acetyl) group. The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Aliphatic C-H stretching vibrations from the ethyl and indoline methylene groups would be observed in the 2850-2960 cm⁻¹ range.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. The UV-Vis spectrum of this compound would be expected to show absorption maxima characteristic of the substituted indole (B1671886) chromophore. The electronic transitions of the benzene ring fused to the nitrogen-containing ring would give rise to distinct absorption bands, providing confirmation of the core heterocyclic structure. For indole derivatives, characteristic absorption bands are typically observed around 220 nm and 280 nm. researchgate.net
Table 4: Predicted Key Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3000 - 3100 | C-H Stretch | Aromatic |
| 2850 - 2960 | C-H Stretch | Aliphatic (Ethyl, Indoline) |
| 1650 - 1680 | C=O Stretch | Amide (Acetyl) |
| 1450 - 1600 | C=C Stretch | Aromatic |
Note: This is a hypothetical data table based on typical IR absorption ranges for the indicated functional groups.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an analytical technique that provides the definitive, three-dimensional structure of a molecule in the solid state. nist.gov This method involves diffracting X-rays through a single crystal of the compound. nist.gov The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined.
If a suitable single crystal of this compound could be grown, X-ray crystallographic analysis would provide unambiguous confirmation of its molecular structure. This technique would yield precise bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the conformation of the molecule in the crystal lattice and provide insights into intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of the molecules in the solid state. For structurally related indole compounds, X-ray crystallography has been used to determine planarity and intermolecular stacking interactions. nih.govrsc.org
Obtaining a crystal structure for this compound would serve as the ultimate verification of the structural assignments made by spectroscopic methods.
Theoretical and Computational Chemistry Studies of 1 Acetyl 3 Ethylindoline
Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical (QM) calculations are a cornerstone of modern chemical research, providing deep insights into the electronic structure and inherent reactivity of molecules. For a molecule like 1-Acetyl-3-ethylindoline, methods such as Density Functional Theory (DFT) would be highly suitable for predicting a wide range of properties.
Transition State Elucidation for Reaction Pathways and Regioselectivity
Understanding the mechanism of a chemical reaction requires the identification of transition states—the highest energy points along a reaction coordinate. QM calculations are invaluable for locating and characterizing these transient structures. For this compound, one could investigate various reactions, such as electrophilic aromatic substitution on the indoline (B122111) ring or nucleophilic addition to the acetyl group.
By calculating the energies of potential intermediates and transition states, a complete reaction energy profile can be constructed. This would allow for the prediction of the most favorable reaction pathway and explain any observed regioselectivity. For example, in an electrophilic substitution reaction, calculations could determine whether the electrophile would preferentially add to the C4, C5, C6, or C7 position of the indoline ring and elucidate the transition state structures for each pathway.
Molecular Dynamics Simulations for Conformational Analysis
While QM calculations provide detailed electronic information, they are often computationally expensive for large systems or long timescales. Molecular Dynamics (MD) simulations, which use classical mechanics, can model the dynamic behavior of molecules over time.
For this compound, MD simulations could be employed to explore its conformational landscape. The ethyl group at the C3 position and the acetyl group on the nitrogen introduce conformational flexibility. MD simulations would reveal the preferred rotational conformations (rotamers) of these groups and the puckering of the five-membered indoline ring. This information is crucial as the three-dimensional shape of a molecule often dictates its biological activity and physical properties.
Structure-Reactivity Relationship Studies
Structure-Reactivity Relationship (SRR) studies aim to connect the molecular structure of a compound to its chemical reactivity. By systematically modifying the structure of this compound in silico (e.g., by changing the substituent at the C3 position or altering the N-acyl group) and then performing the QM and MD calculations described above, a predictive model could be developed.
These computational SRR studies could generate quantitative structure-reactivity relationships (QSRRs) that correlate calculated molecular descriptors with experimentally observed (or predicted) reaction rates. Such studies would be instrumental in designing new indoline derivatives with tailored reactivity for specific applications in materials science or medicinal chemistry.
1 Acetyl 3 Ethylindoline As a Building Block in Complex Chemical Synthesis
Precursor for Diversified Indoline (B122111) Derivatives through Further Functionalization
The structure of 1-acetyl-3-ethylindoline allows for various functionalization reactions, leading to a wide range of indoline derivatives. The acetyl group can be modified, and the indoline ring itself can undergo several types of reactions.
One common approach is the functionalization at the C2 position. Palladium-catalyzed oxidative arylacetoxylation of alkenes has been developed to synthesize indoline derivatives with a quaternary stereocenter at the 3-position. rsc.org This method allows for the creation of complex indoline structures from accessible starting materials. rsc.org
Another strategy involves the N-deacetylation of the acetyl group, which can then be followed by the introduction of different functional groups. d-nb.info This process enables the synthesis of various carbamates, amides, and ureas. d-nb.info The reaction conditions can be optimized to ensure high yields and chemoselectivity, even in the presence of other functional groups. d-nb.info
Furthermore, the indoline ring can be functionalized through C-H activation. Iridium-catalyzed tandem dehydrogenation allows for the regioselective C-H and N-H bond functionalization of indolines, providing access to a diverse range of N- and C3-alkylated indolines and indoles. organic-chemistry.org
Table 1: Examples of Functionalization Reactions of Indoline Scaffolds
| Reaction Type | Reagents and Conditions | Product Type |
| Palladium-catalyzed Oxidative Arylacetoxylation | Pd catalyst, oxidant | 3-substituted indolines with quaternary stereocenters |
| N-Deacetylation and Functionalization | Oxalyl chloride, pyridine, followed by acylation reagents | N-functionalized indolines (carbamates, amides, ureas) |
| Iridium-catalyzed Dehydrogenation | Ir catalyst, alcohol | N- and C3-alkylated indolines/indoles |
| Aza-Heck Cyclization | Pd catalyst, N-hydroxy anilines | Indolines with pendant functionality |
This table provides a summary of different methods used for the functionalization of indoline scaffolds, which can be applied to this compound.
Role in the Construction of Fused Heterocyclic Systems
This compound can be a key starting material for the synthesis of fused heterocyclic systems, which are important structural motifs in many biologically active compounds. slideshare.net The indoline core can be annulated with other rings to create polycyclic structures.
One method to construct fused systems is through cyclization reactions. For instance, the cyclization of 2-ethoxycarbonylimino-3-arylhydrazono-indolines, which can be derived from indoline precursors, yields 2-aryl-3-oxo-2,3-dihydro-5H-l,2,4-triazino[5,6-b]indoles. chempap.org This reaction proceeds in high yield and provides a straightforward route to these fused triazinoindoles. chempap.org
Another approach involves intramolecular cyclization. For example, an intramolecular [4+2]-cycloaddition of alkynols to furan (B31954) derivatives can lead to 3,4-disubstituted 5-hydroxyindoles. chim.it While this example starts with a furan, similar strategies can be envisioned starting from appropriately functionalized this compound derivatives.
Furthermore, domino reactions involving heterocyclic enamines and 1,3-dielectrophiles can provide access to various pharmacologically relevant fused systems like fluorinated purine (B94841) analogues. uni-rostock.de
Table 2: Examples of Fused Heterocyclic Systems Derived from Indoline Precursors
| Fused System | Synthetic Strategy | Key Intermediates |
| Triazino[5,6-b]indoles | Cyclization of arylhydrazono-indolines | 2-ethoxycarbonylimino-3-arylhydrazono-indolines |
| Pyrroloindolines | (3+2) Cycloaddition | α,β-unsaturated imines |
| Tetracyclic Indole (B1671886) Derivatives | Intramolecular Cyclization | Alkylated pyrroloindolines |
| Naphthothiazoles | Fusion of thiazole (B1198619) and naphthalene (B1677914) rings | 2-ethanoyl naphtho[2,1-d]-1,3-thiazole |
This table showcases various fused heterocyclic systems that can be synthesized from indoline-based starting materials, highlighting the versatility of the indoline scaffold.
Application in the Synthesis of Chiral Compounds
The synthesis of chiral compounds is crucial in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities. this compound can be utilized in asymmetric synthesis to produce enantiomerically pure or enriched compounds. nih.gov
One of the main strategies is the use of chiral catalysts in reactions involving the indoline scaffold. hilarispublisher.com For example, asymmetric hydrogenation of a prochiral ketone can be catalyzed by a chiral transition metal complex to yield a chiral alcohol. hilarispublisher.com Similarly, organocatalysts can be employed to achieve enantioselective transformations. mdpi.com
Another method is the use of chiral auxiliaries. An achiral substrate can be attached to a chiral auxiliary, which then directs the stereochemical outcome of a subsequent reaction. du.ac.in After the desired transformation, the auxiliary is removed, yielding the chiral product. du.ac.in
The development of catalytic asymmetric methods for the synthesis of biologically important molecules like 3-hydroxyoxindoles has been a significant area of research. beilstein-journals.org These methods often involve transition metal catalysis or organocatalysis and can provide high yields and enantioselectivities. beilstein-journals.org
Table 3: Methods for Asymmetric Synthesis
| Method | Description | Example |
| Enantioselective Catalysis | Use of a chiral catalyst to selectively produce one enantiomer. hilarispublisher.com | Asymmetric hydrogenation of ketones using a chiral transition metal complex. hilarispublisher.com |
| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. du.ac.in | Use of a valine-derived oxazolidine (B1195125) in an asymmetric aldol (B89426) reaction. |
| Organocatalysis | Use of small organic molecules as chiral catalysts. mdpi.com | Proline-catalyzed asymmetric reactions. |
| Biocatalysis | Use of enzymes to catalyze enantioselective reactions. | Yeast-mediated reduction of ketones. |
This table summarizes key approaches in asymmetric synthesis that can be applied to produce chiral derivatives from precursors like this compound.
Contribution to Scaffold Hopping Strategies in Synthetic Design
Scaffold hopping is a medicinal chemistry strategy that involves replacing the core structure (scaffold) of a known active compound with a different one while maintaining its biological activity. nih.gov This technique is used to discover novel compounds with improved properties such as enhanced potency, better pharmacokinetic profiles, or to circumvent existing patents. nih.govuniroma1.it
This compound and its derivatives can serve as starting points or targets in scaffold hopping strategies. biosolveit.de The indoline scaffold itself can be a replacement for other heterocyclic or carbocyclic systems. For instance, a peptide backbone could be replaced by a more rigid indoline scaffold to improve binding affinity and metabolic stability. uniroma1.it
Computational methods are often employed to identify potential scaffold replacements. biosolveit.de These methods can search for molecules that have a similar three-dimensional shape and arrangement of key functional groups (pharmacophore) to the original active compound. biosolveit.de
The goal of scaffold hopping is to find isofunctional molecules with chemically distinct core structures. biosolveit.de For example, the pyridinyl moiety of a compound could be replaced by dimethyl groups through a ring-opening and re-closure strategy. mdpi.com This can lead to new classes of compounds with potentially improved therapeutic profiles.
Future Perspectives and Emerging Trends in 1 Acetyl 3 Ethylindoline Research
Development of Novel and Efficient Synthetic Routes
The synthesis of the indoline (B122111) core is a mature field, yet the pursuit of more efficient, sustainable, and diverse synthetic routes remains a key research focus. For 1-Acetyl-3-ethylindoline, future developments are likely to build upon established methods while incorporating novel catalytic systems and reaction designs.
One of the most established methods for creating the indole (B1671886) (and subsequently indoline) skeleton is the Fischer indole synthesis . byjus.comrsc.org This reaction involves the acid-catalyzed cyclization of an arylhydrazone. byjus.com For this compound, a potential route would involve the Fischer synthesis of 3-ethylindole from phenylhydrazine (B124118) and butanal, followed by reduction to 3-ethylindoline and subsequent N-acetylation. researchgate.net However, the Fischer synthesis can have limitations, and research into overcoming these, such as the failure of certain substrates to cyclize, is ongoing. nih.gov
Modern synthetic efforts are moving towards more direct and atom-economical methods. Palladium-catalyzed intramolecular C-H amination of β-arylethylamine substrates presents a powerful alternative for constructing the indoline ring. organic-chemistry.org This could be adapted for a precursor to 3-ethylindoline. Subsequent N-acetylation, a generally straightforward step, can be achieved using reagents like acetic anhydride (B1165640) or acetyl chloride. bhu.ac.in
Future synthetic strategies will likely focus on:
Catalytic Hydrogenation: The catalytic hydrogenation of 3-ethylindole is a direct route to 3-ethylindoline. Developing more efficient and selective catalysts for this transformation will be a key area of research.
Green Chemistry Approaches: The use of more environmentally benign solvents, catalysts, and reaction conditions will be a continuing trend.
Table 1: Comparison of Potential Synthetic Routes to this compound
| Synthetic Strategy | Precursors | Key Steps | Potential Advantages | Potential Challenges |
| Fischer Indole Synthesis | Phenylhydrazine, Butanal, Acetylating agent | Hydrazone formation, Acid-catalyzed cyclization, Reduction, N-acetylation | Well-established, readily available starting materials. byjus.com | Can require harsh conditions; potential for byproducts. nih.gov |
| Catalytic C-H Amination | Substituted β-phenylethylamine, Acetylating agent | Palladium-catalyzed intramolecular cyclization, N-acetylation | High efficiency, good functional group tolerance. organic-chemistry.org | Catalyst cost and removal. |
| Reduction of 3-Ethylindole | 3-Ethylindole, Acetylating agent | Catalytic hydrogenation or chemical reduction, N-acetylation | Direct route from a common intermediate. | Catalyst poisoning, over-reduction. |
Exploration of Unconventional Reaction Pathways
Beyond traditional synthetic methods, the exploration of unconventional reaction pathways is opening new doors for the synthesis and functionalization of indoline scaffolds. These methods often utilize light or electricity to drive reactions, enabling transformations that are difficult to achieve with conventional thermal methods.
Photocatalysis has emerged as a powerful tool for the dearomatization of indoles to form indolines. rsc.orgresearchgate.netacs.org Visible-light-promoted reactions, such as [2+2] cycloadditions, can produce complex cyclobutane-fused indolines. rsc.orgwiley.com These methods offer mild reaction conditions and high stereoselectivity. rsc.org Another photocatalytic approach involves the generation of alkyl radicals that can cyclize to form polycyclic indolones, which can then be reduced to the corresponding indolines. nih.gov The application of such photocatalytic strategies to precursors of this compound could provide novel and efficient synthetic entries.
Electrochemical synthesis offers another green and powerful alternative to traditional methods that rely on chemical oxidants. semanticscholar.org Electrochemical methods have been successfully employed for the intermolecular [3+2] annulation of anilines and alkenes to produce substituted indolines. semanticscholar.orgnih.gov This approach avoids the use of stoichiometric oxidants and can sometimes be performed without an electrolyte, enhancing its green credentials. semanticscholar.org Furthermore, electrochemical C-H amination mediated by iodine provides a switchable route to either indolines or indoles. organic-chemistry.org
Future research in this area will likely involve:
Developing new photocatalysts and electrochemical systems tailored for specific transformations.
Exploring the combination of these unconventional methods with other catalytic cycles.
Applying these methods to the late-stage functionalization of the this compound scaffold.
Integration with Flow Chemistry and Automated Synthesis
The integration of modern technologies like flow chemistry and automated synthesis is set to revolutionize the synthesis of heterocyclic compounds, including this compound. numberanalytics.comresearchgate.net These technologies offer numerous advantages over traditional batch processing, such as enhanced safety, improved reproducibility, and the potential for high-throughput screening and optimization. researchgate.netacs.org
Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This approach allows for precise control over reaction parameters like temperature, pressure, and reaction time, leading to higher yields and purities. numberanalytics.comnumberanalytics.com The synthesis of nitrogen-heterocycles has been shown to benefit significantly from flow chemistry, enabling safer handling of hazardous intermediates and facilitating multi-step sequences. researchgate.netfrontiersin.orgacs.org For the synthesis of this compound, a flow process could be designed to couple the reduction of 3-ethylindole with in-line N-acetylation, minimizing manual handling and improving efficiency.
Automated synthesis platforms combine robotics and software to perform chemical reactions with minimal human intervention. nih.govwiley.com These systems can be used to rapidly synthesize libraries of compounds for screening purposes or to optimize reaction conditions. acs.orgnih.gov The automated synthesis of heterocyclic thioethers has been demonstrated, showcasing the potential for creating diverse molecular arrays. acs.orgnih.gov Such platforms could be employed to explore variations of the this compound scaffold by systematically changing substituents on the aromatic ring or the acyl group.
Table 2: Advantages of Integrating Modern Technologies in Synthesis
| Technology | Key Features | Benefits for this compound Research |
| Flow Chemistry | Continuous processing, precise control of parameters, enhanced heat and mass transfer. | Improved safety, higher yields and purity, potential for scale-up, integration of multiple steps. numberanalytics.comresearchgate.net |
| Automated Synthesis | Robotic handling, high-throughput capability, programmed reaction sequences. | Rapid library synthesis for structure-activity relationship studies, automated reaction optimization. acs.orgnih.gov |
Advancements in Spectroscopic and Computational Characterization
Accurate structural elucidation is fundamental to chemical research. While standard spectroscopic techniques are routinely used, advancements in both instrumentation and computational methods are providing deeper insights into the structure and properties of molecules like this compound.
Spectroscopic techniques remain the cornerstone of characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific data for this compound is not widely published, the expected ¹H and ¹³C NMR spectra can be predicted based on data from similar structures like N-acetylindoline-2-carboxylic acid and other substituted indolines. bhu.ac.in Future work will involve the definitive acquisition and analysis of 1D and 2D NMR spectra for unambiguous structure confirmation.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorptions for the amide C=O stretch (around 1660-1700 cm⁻¹) and C-H stretches of the alkyl and aromatic groups.
Mass Spectrometry (MS): Electron impact mass spectrometry would reveal the molecular ion peak and characteristic fragmentation patterns, such as the loss of the acetyl group. scirp.orgnih.gov High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Computational chemistry , particularly Density Functional Theory (DFT), has become an indispensable tool for complementing experimental data. sigmaaldrich.cnscientificlabs.co.uksigmaaldrich.com DFT calculations can be used to:
Predict ground-state geometries and energies. sigmaaldrich.cnsigmaaldrich.com
Calculate theoretical vibrational frequencies to aid in the interpretation of IR spectra. sigmaaldrich.cn
Predict NMR chemical shifts, which can be correlated with experimental data for structure verification. dergipark.org.tr
Investigate reaction mechanisms and predict the feasibility of novel reaction pathways. rsc.org
Analyze electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand reactivity. dergipark.org.tr
Future trends will see a closer integration of experimental and computational data, providing a more complete and nuanced understanding of the structure, properties, and reactivity of this compound.
Table 3: Anticipated Spectroscopic Data for this compound
| Technique | Expected Key Features |
| ¹H NMR | Signals for aromatic protons, CH and CH₂ protons of the indoline ring, and methyl and ethyl protons of the acetyl and ethyl groups. |
| ¹³C NMR | Resonances for aromatic carbons, indoline ring carbons, and carbons of the acetyl and ethyl groups, including the carbonyl carbon. |
| IR | Strong C=O stretching vibration for the amide, C-N stretching, and various C-H stretching and bending vibrations. |
| MS (EI) | Molecular ion peak (M⁺), fragment ion corresponding to [M-43]⁺ (loss of acetyl group), and other fragments from the indoline core. |
Q & A
Basic: What are the standard methods for synthesizing and characterizing 1-Acetyl-3-ethylindoline?
Methodological Answer:
Synthesis typically involves acetylation of 3-ethylindoline using acetyl chloride or acetic anhydride under controlled conditions (e.g., inert atmosphere, solvent selection). Characterization requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm molecular structure, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight verification. For novel derivatives, elemental analysis is recommended to validate composition .
Q. Advanced: How can reaction conditions be optimized to improve yield and purity in this compound synthesis? Methodological Answer: Employ a Design of Experiments (DOE) approach to evaluate variables such as temperature, solvent polarity, and stoichiometry. Use response surface methodology (RSM) to model interactions between factors. Advanced purification techniques (e.g., preparative HPLC, recrystallization in non-polar solvents) can address byproduct formation. Validate optimized protocols through triplicate runs and statistical comparison (e.g., ANOVA) to ensure reproducibility .
Basic: Which analytical techniques are critical for confirming the identity of this compound?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : To assign proton and carbon environments and confirm functional groups.
- FT-IR Spectroscopy : To identify acetyl C=O stretching (~1700 cm⁻¹) and aromatic C-H bonds.
- HPLC-PDA : To assess purity and detect impurities at trace levels (<0.1%).
- Melting Point Analysis : For crystalline derivatives, compare observed values with literature data .
Q. Advanced: How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR shifts) for novel this compound derivatives? Methodological Answer: Perform 2D NMR (COSY, HSQC, HMBC) to clarify ambiguous assignments. Cross-validate with computational chemistry tools (e.g., density functional theory (DFT) simulations of NMR spectra). Compare results with structurally analogous compounds in databases like Reaxys or SciFinder. Document anomalies and propose mechanistic explanations (e.g., steric effects, hydrogen bonding) .
Basic: What strategies are recommended for conducting a literature review on this compound’s applications?
Methodological Answer:
Use systematic search strategies across multiple databases (PubMed, Web of Science, Scopus) with Boolean operators (e.g., "this compound AND (synthesis OR pharmacology)"). Limit results to peer-reviewed articles and prioritize recent studies (last 10 years). Track citations via tools like Connected Papers to identify seminal works .
Q. Advanced: How can meta-analysis be applied to reconcile conflicting pharmacological data on this compound? Methodological Answer: Extract effect sizes and variances from published studies. Use the Paule-Mandel estimator to quantify between-study heterogeneity and the Q-profile method for confidence intervals. Conduct sensitivity analyses to assess bias (e.g., publication bias via funnel plots). Report findings using PRISMA guidelines to ensure transparency .
Basic: What statistical methods are suitable for analyzing experimental data on this compound bioactivity?
Methodological Answer:
For dose-response studies, use nonlinear regression (e.g., log(inhibitor) vs. response) to calculate IC₅₀ values. Compare group means via Student’s t-test (two groups) or ANOVA with post-hoc corrections (e.g., Tukey’s HSD) for multiple comparisons. Report p-values with effect sizes (e.g., Cohen’s d) .
Q. Advanced: How can researchers address low statistical power in studies involving this compound? Methodological Answer: Perform a priori power analysis (G*Power software) to determine minimum sample sizes. For underpowered studies, apply Bayesian hierarchical models to pool data across experiments. Use bootstrapping to estimate confidence intervals for skewed distributions .
Basic: What experimental designs are appropriate for studying this compound’s chemical reactivity?
Methodological Answer:
Use controlled kinetic studies (e.g., varying temperature, pH) with in-situ monitoring (UV-Vis, NMR). For mechanistic insights, employ isotopic labeling (e.g., deuterated solvents) or trapping experiments to isolate intermediates .
Q. Advanced: How can computational chemistry enhance experimental studies of this compound’s reaction pathways? Methodological Answer: Perform DFT calculations (e.g., Gaussian software) to model transition states and activation energies. Validate with kinetic isotope effects (KIEs) or Hammett plots. Combine molecular dynamics simulations (e.g., AMBER) to predict solvent effects .
Basic: How should research questions about this compound’s biological targets be formulated?
Methodological Answer: Frame hypotheses using PICO (Population, Intervention, Comparison, Outcome) criteria. Example: “Does this compound (Intervention) inhibit enzyme X (Outcome) in murine models (Population) compared to standard inhibitor Y (Comparison)?” .
Q. Advanced: What methodologies can link this compound’s structural features to its bioactivity? Methodological Answer: Develop quantitative structure-activity relationship (QSAR) models using descriptors (e.g., logP, polar surface area). Validate with leave-one-out cross-validation and external test sets. Integrate molecular docking (AutoDock Vina) to predict binding affinities .
Basic: What ethical considerations apply to in vivo studies of this compound?
Methodological Answer:
Obtain Institutional Animal Care and Use Committee (IACUC) approval, specifying humane endpoints and sample sizes justified by power analysis. Adhere to ARRIVE guidelines for reporting animal research .
Q. Advanced: How can researchers mitigate bias in behavioral assays involving this compound? Methodological Answer: Implement blinding and randomization protocols. Use automated tracking systems (e.g., EthoVision) to reduce observer bias. Validate assays with positive/negative controls and pre-register study designs on platforms like Open Science Framework .
Basic: How can cross-disciplinary approaches enhance this compound research?
Methodological Answer:
Integrate spectroscopic data with computational modeling for structure validation. Collaborate with pharmacologists to design in vitro/in vivo correlation (IVIVC) studies .
Q. Advanced: What strategies enable reproducible synthesis of this compound analogs? Methodological Answer: Publish detailed protocols with step-by-step video demonstrations (JoVE). Share raw spectral data and crystallographic files in open repositories (e.g., Zenodo). Use blockchain-enabled lab notebooks for tamper-proof documentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
